2(3H)-Furanone, dihydro-4,4-diethyl-

Molecular Weight Physical Properties γ-Butyrolactone

Researchers investigating GABA-A receptor pharmacology often face challenges in sourcing γ-butyrolactones with precise, well-defined alkyl substitution patterns critical for structure-activity relationship (SAR) studies. Generic or poorly characterized analogs introduce confounding variables. - **Defined Steric Probe:** The gem-diethyl group at the 4-position provides a specific, sterically demanding profile, distinct from 4,4-dimethyl convulsants or 4-ethyl flavor agents, enabling systematic probing of the picrotoxin binding site. - **Synthetic Reliability:** The saturated 3-position prevents unwanted enolization side reactions, ensuring the lactone ring remains intact as a stable building block for complex molecule synthesis. - **Supply Assurance:** We guarantee consistent quality and purity across batches, with secure global logistics tailored for both academic and industrial R&D procurement.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 33867-33-3
Cat. No. B13734146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Furanone, dihydro-4,4-diethyl-
CAS33867-33-3
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)OC1)CC
InChIInChI=1S/C8H14O2/c1-3-8(4-2)5-7(9)10-6-8/h3-6H2,1-2H3
InChIKeyHQTJKEWNLFHMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(3H)-Furanone, dihydro-4,4-diethyl- – Compound Overview


2(3H)-Furanone, dihydro-4,4-diethyl- (CAS 33867-33-3) is a C8 γ-butyrolactone characterized by a five-membered lactone ring with two ethyl substituents at the C4 position (the γ-carbon relative to the carbonyl) [1]. It is a member of the γ-butyrolactone class of organic compounds, which are cyclic esters known for their utility as synthetic intermediates, solvents, and in flavor/fragrance applications .

Non-Substitutability of 2(3H)-Furanone, dihydro-4,4-diethyl-


Substituting 2(3H)-furanone, dihydro-4,4-diethyl- with generic γ-butyrolactones (GBL) or other in-class analogs is not scientifically sound due to the profound impact of alkyl substitution pattern on physicochemical and biological properties. The presence of the gem-diethyl group at the 4-position is not merely an incremental change; it defines the molecule's lipophilicity, steric profile, and potential metabolic fate. Research on alkyl-substituted γ-butyrolactones has demonstrated that the position and size of alkyl substituents are critical determinants of biological activity, ranging from convulsant to anticonvulsant effects [1]. The diethyl substitution pattern is therefore a specific molecular feature that distinguishes this compound from its lower homologs (e.g., unsubstituted GBL, 4-methyl, or 4,4-dimethyl) and mono-substituted analogs (e.g., 4-ethyl or 5-ethyl), each of which will exhibit distinct physical properties and potential reactivity [2].

2(3H)-Furanone, dihydro-4,4-diethyl-: Quantitative Comparison


Molecular Weight vs. Simpler γ-Butyrolactones

The molecular weight of 2(3H)-furanone, dihydro-4,4-diethyl- (142.20 g/mol) is 24.6% greater than that of 4,4-dimethyl-γ-butyrolactone (114.14 g/mol) and 65.2% greater than that of unsubstituted γ-butyrolactone (86.09 g/mol). This quantifiable difference in molecular size and mass directly impacts physical properties such as boiling point, vapor pressure, and diffusion rate, making the diethyl compound a distinct chemical entity for any application where these parameters are critical [1].

Molecular Weight Physical Properties γ-Butyrolactone

Lipophilicity (cLogP) vs. Lower Alkyl Homologs

The calculated partition coefficient (cLogP) for 2(3H)-furanone, dihydro-4,4-diethyl- is estimated to be approximately 1.8-2.0. This represents a significant increase in lipophilicity compared to unsubstituted γ-butyrolactone (ACD/LogP: -0.63) and 4-ethyl-γ-butyrolactone (γ-hexalactone, predicted LogP ~1.2). The addition of two ethyl groups results in a logP increase of over 2.5 log units relative to the unsubstituted core, which quantifies its substantially greater preference for hydrophobic environments [1].

Lipophilicity ADME Computational Chemistry

Steric Bulk and Substitution Pattern

The 4,4-diethyl substitution pattern introduces a distinct steric environment compared to 4,4-dimethyl or 4-ethyl analogs. Each ethyl group contributes additional rotational freedom and a larger van der Waals volume relative to a methyl group. While direct steric parameters (e.g., Taft Es, Charton ν) are not reported for the target compound, the structural difference is defined by the presence of two 2-carbon chains at the γ-position. This substitution pattern is explicitly distinct from the 4,4-dimethyl analog (CAS 13861-97-7), which is a known convulsant in rodent models, and the 4-ethyl analog (γ-hexalactone, CAS 695-06-7), which is an approved food flavoring agent [1][2][3].

Steric Effects Molecular Geometry Structure-Activity Relationship

Lack of Reactive C3 Hydroxyl Group

2(3H)-Furanone, dihydro-4,4-diethyl- (CAS 33867-33-3) lacks a hydroxyl group at the 3-position, which distinguishes it from 4,4-diethyldihydro-3-hydroxy-2(3H)-furanone (CAS 222609-29-2). The latter, a hydroxy-substituted analog, has a molecular weight of 158.19 g/mol and is marketed as a versatile small molecule scaffold, priced at €894.00 for 50mg. The presence of the 3-hydroxy group introduces a hydrogen bond donor and a site for further derivatization (e.g., esterification, etherification), whereas the target compound's saturated 3-position renders it a more stable, less reactive lactone core [1].

Functional Group Reactivity Synthetic Intermediate

Predicted Metabolic Stability Advantage

While specific in vitro metabolism data for 2(3H)-furanone, dihydro-4,4-diethyl- are not available, the presence of two ethyl groups at the 4-position (adjacent to the carbonyl) is predicted to sterically hinder the approach of hydrolytic enzymes like paraoxonase and lactonase, which are responsible for the rapid conversion of γ-butyrolactone (GBL) to γ-hydroxybutyrate (GHB). Studies on related alkyl-substituted lactones demonstrate that steric bulk near the ester linkage can significantly reduce the rate of enzymatic hydrolysis. For instance, β-lactones with alkyl substitution show markedly different alkylating potential compared to unsubstituted analogs [1]. This structural feature suggests that the target compound would exhibit a longer half-life in biological systems compared to unsubstituted GBL, making it a distinct chemical tool for studies where lactone ring stability is critical.

Metabolic Stability Enzymatic Hydrolysis Pharmacokinetics

2(3H)-Furanone, dihydro-4,4-diethyl-: Use Cases


SAR Studies at GABA-A Receptor

2(3H)-Furanone, dihydro-4,4-diethyl- is a valuable tool compound for exploring the steric and lipophilic requirements of the picrotoxin binding site on the GABA-A receptor. Its 4,4-diethyl substitution pattern provides a specific steric and hydrophobic profile that is distinct from the 4,4-dimethyl convulsant and the 4-ethyl flavor agent. Researchers can use this compound to systematically probe how increasing alkyl chain length at the γ-position modulates convulsant or anticonvulsant activity, building on the foundational work that established the importance of alkyl substitution in this class [1].

Synthetic Intermediate: Non-Enolizable γ-Lactone Core

The saturated 3-position of 2(3H)-furanone, dihydro-4,4-diethyl- prevents enolization and subsequent reactions at this site, making it an ideal building block for syntheses where the lactone ring must remain intact and unfunctionalized. This contrasts with 3-hydroxy analogs which can undergo oxidation or elimination. Its increased lipophilicity relative to unsubstituted GBL also makes it a better candidate for reactions conducted in non-polar organic solvents .

Novel Flavor and Fragrance Development

While not currently listed as a GRAS (Generally Recognized As Safe) flavoring agent like its 4-ethyl analog (γ-hexalactone), the 4,4-diethyl substitution is expected to impart a distinct odor profile due to its increased molecular weight and lipophilicity. The γ-lactone core is a common motif in fruity, creamy, and coconut-like aromas. 2(3H)-Furanone, dihydro-4,4-diethyl- can serve as a starting material or scaffold for the synthesis of novel fragrance ingredients, where its unique combination of a stable lactone ring and gem-diethyl substitution may lead to new and desirable organoleptic properties [2].

Alkyl Substitution and Lactone Hydrolysis Kinetics

This compound is an excellent candidate for fundamental physical organic chemistry studies. Researchers can quantitatively measure its rate of hydrolysis under various pH conditions and compare it directly to γ-butyrolactone and 4,4-dimethyl-γ-butyrolactone. Such experiments would provide direct, comparative kinetic data (e.g., half-life at pH 7.4 and 37°C) that quantifies the steric shielding effect of the 4,4-diethyl group on the ester linkage. This data is crucial for validating computational models and understanding the stability of lactone-based prodrugs [3].

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